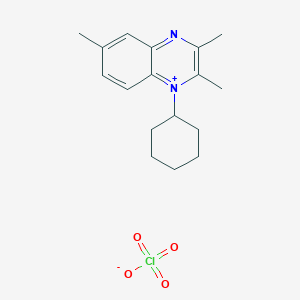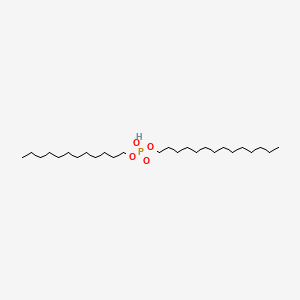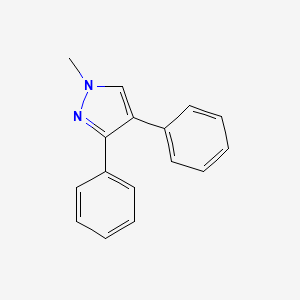
1-Methyl-3,4-diphenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,4-diphenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms This particular compound is notable for its unique substitution pattern, which includes a methyl group at the 1-position and phenyl groups at the 3- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-diphenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the condensation of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst such as elemental sulfur or sodium persulfate . This reaction typically proceeds under mild conditions, yielding the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3,4-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents on the phenyl rings.
Scientific Research Applications
1-Methyl-3,4-diphenyl-1H-pyrazole has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 1-Methyl-3,4-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives .
Comparison with Similar Compounds
1-Methyl-3,4-diphenyl-1H-pyrazole can be compared with other pyrazole derivatives to highlight its uniqueness:
3,5-Diphenyl-1H-pyrazole: Lacks the methyl group at the 1-position, which can influence its reactivity and biological activity.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Contains additional functional groups that may confer different properties and applications.
Celecoxib: A well-known COX-2 inhibitor with a pyrazole core, used as an anti-inflammatory drug.
These comparisons underscore the importance of specific substitutions in determining the chemical and biological properties of pyrazole derivatives.
Properties
CAS No. |
57389-73-8 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-methyl-3,4-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2/c1-18-12-15(13-8-4-2-5-9-13)16(17-18)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
JUKFLGASXSYAPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
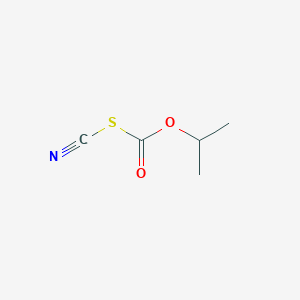
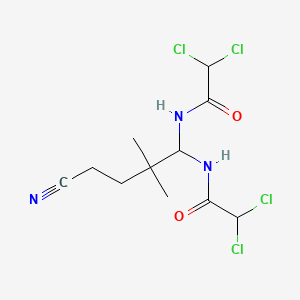

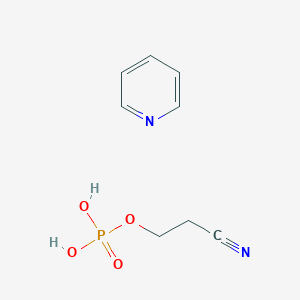
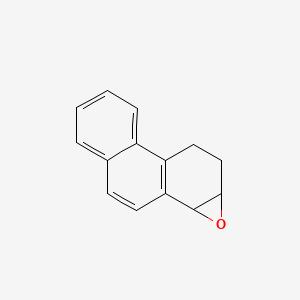
![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)



